N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide
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Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications
Pro-apoptotic Effects in Cancer Cells
New sulfonamide derivatives, including those similar in structure to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide, have been synthesized and evaluated for their pro-apoptotic effects on various cancer cell lines. These compounds were found to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, mediated by the activation of p38 and ERK phosphorylation pathways in cancer cells (Cumaoğlu et al., 2015).
Antimycobacterial Activity
A series of novel thiourea derivatives bearing the benzenesulfonamide moiety demonstrated promising activity against Mycobacterium tuberculosis, highlighting the potential of sulfonamide derivatives in antimycobacterial research (Ghorab et al., 2017).
Diuretic and Antihypertensive Agents
Research into quinazoline derivatives incorporating the sulfonamide group has shown significant diuretic and antihypertensive activities in animal models. This suggests the therapeutic potential of such compounds in managing conditions that require diuretic and blood pressure-lowering effects (Rahman et al., 2014).
Anticancer Agents
The tetrahydroisoquinoline moiety, closely related to the chemical structure , has been identified in compounds with potent cytotoxic activities against breast cancer cell lines, underscoring the anticancer potential of compounds with similar structural features (Redda et al., 2010).
Carbonic Anhydrase Inhibitors
Compounds bearing a cycloalkylamino-1-carbonylbenzenesulfonamide moiety have been designed, synthesized, and evaluated as potent inhibitors of human carbonic anhydrases II and VII, important targets in therapeutic research for conditions such as glaucoma and edema. Structural and enzymatic studies provided insights into the binding interactions within the enzyme's active site, offering a basis for further development of selective inhibitors (Buemi et al., 2019).
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-18-10-13-22(14-11-18)30(28,29)25-21-12-15-23-20(17-21)9-6-16-26(23)24(27)19-7-4-3-5-8-19/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOWGEWWKWRLLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.